Cas no 5405-17-4 (N-benzyl-3-methylaniline)
N-benzyl-3-methylaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,N-(3-methylphenyl)-
- N-benzyl-3-methylaniline,hydrochloride
- N-BENZYL-N-(3-METHYLPHENYL)AMINE HYDROCHLORIDE
- Benzyl(3-methylphenyl)amine
- benzyl-m-tolylamine
- m-Tolylbenzylamine
- N-(3-Methylphenyl)phenylmethanamine
- N-(m-Tolyl)benzylamine
- N-Benzyl-3-methylaniline
- N-benzyl-3-methylbenzenamine
- N-Benzyl-m-toluidin
- n-benzyl-m-toluidine
- N-benzyl-m-tolylamine
- Nsc8085
- SCHEMBL259701
- N-(3-tolyl)benzylamine
- HMS2750I03
- N-benzyl-N-(3-methylphenyl)amine
- NSC-8085
- N-3-methylphenyl-N-benzylamine
- 3-methyl-N-(phenylmethyl)aniline
- CHEMBL1336530
- N-(3-Methylphenyl)benzenemethanamine
- DTXSID60968879
- CS-0247015
- SMR000376832
- Z57046238
- AKOS000223207
- N-(3-methylphenyl)-N-benzylamine
- FT-0659803
- EN300-35296
- HHZDSDSOSVITOZ-UHFFFAOYSA-N
- MLS000771435
- 5405-17-4
- N-benzyl-3-methylaniline
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- MDL: MFCD00963508
- Inchi: 1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
- InChI Key: HHZDSDSOSVITOZ-UHFFFAOYSA-N
- SMILES: N(C1C=CC=C(C)C=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 459.21597
- Monoisotopic Mass: 197.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12A^2
Experimental Properties
- Density: 1.0083
- Boiling Point: 324.39°C (rough estimate)
- Flash Point: 157°C
- Refractive Index: 1.5845
- PSA: 97.81
- LogP: 3.68010
N-benzyl-3-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AK Scientific | 3510CB-100mg |
N-Benzyl-3-methylaniline |
5405-17-4 | 95% | 100mg |
$162 | 2023-09-16 | |
| AK Scientific | 3510CB-1g |
N-Benzyl-3-methylaniline |
5405-17-4 | 95% | 1g |
$457 | 2023-09-16 | |
| AK Scientific | 3510CB-5g |
N-Benzyl-3-methylaniline |
5405-17-4 | 95% | 5g |
$1130 | 2023-09-16 | |
| Enamine | EN300-35296-0.05g |
N-benzyl-3-methylaniline |
5405-17-4 | 95% | 0.05g |
$46.0 | 2023-09-03 | |
| Enamine | EN300-35296-0.1g |
N-benzyl-3-methylaniline |
5405-17-4 | 95% | 0.1g |
$73.0 | 2023-09-03 | |
| Enamine | EN300-35296-0.25g |
N-benzyl-3-methylaniline |
5405-17-4 | 95% | 0.25g |
$105.0 | 2023-09-03 | |
| Enamine | EN300-35296-0.5g |
N-benzyl-3-methylaniline |
5405-17-4 | 95% | 0.5g |
$197.0 | 2023-09-03 | |
| Enamine | EN300-35296-1.0g |
N-benzyl-3-methylaniline |
5405-17-4 | 95% | 1.0g |
$284.0 | 2023-04-20 | |
| Enamine | EN300-35296-2.5g |
N-benzyl-3-methylaniline |
5405-17-4 | 95% | 2.5g |
$558.0 | 2023-09-03 | |
| Enamine | EN300-35296-5.0g |
N-benzyl-3-methylaniline |
5405-17-4 | 95% | 5.0g |
$825.0 | 2023-04-20 |
N-benzyl-3-methylaniline Suppliers
N-benzyl-3-methylaniline Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on N-benzyl-3-methylaniline
Recent Advances in the Study of N-benzyl-3-methylaniline (CAS: 5405-17-4) and Its Applications in Chemical Biology and Pharmaceutical Research
N-benzyl-3-methylaniline (CAS: 5405-17-4) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its benzyl and methyl substituents on the aniline core, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of N-benzyl-3-methylaniline as a scaffold for designing potent inhibitors of protein kinases involved in cancer progression. The researchers utilized a structure-activity relationship (SAR) approach to modify the compound's functional groups, leading to the identification of derivatives with enhanced inhibitory activity against specific kinase targets. The study highlighted the compound's adaptability in medicinal chemistry, demonstrating its potential for optimizing drug efficacy and selectivity.
In another groundbreaking research effort, scientists explored the use of N-benzyl-3-methylaniline in the development of neuroprotective agents. A 2022 study in ACS Chemical Neuroscience reported that derivatives of this compound exhibited significant activity in mitigating oxidative stress and neuronal apoptosis, which are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's. The findings suggest that N-benzyl-3-methylaniline-based compounds could serve as promising candidates for further preclinical development.
Beyond its therapeutic potential, N-benzyl-3-methylaniline has also been investigated for its role in chemical biology. A recent publication in Chemical Communications (2023) detailed its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The probe's high sensitivity and selectivity make it a valuable tool for studying oxidative stress-related pathways, offering insights into disease mechanisms and potential therapeutic interventions.
The synthesis and characterization of N-benzyl-3-methylaniline have also seen advancements. A 2023 study in Organic Letters presented a novel, eco-friendly synthetic route using catalytic hydrogenation, which improved yield and reduced environmental impact compared to traditional methods. This development is particularly relevant for large-scale production, addressing both economic and sustainability concerns in pharmaceutical manufacturing.
In conclusion, N-benzyl-3-methylaniline (CAS: 5405-17-4) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its potential therapeutic applications, underscores its importance in the field. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in drug discovery and development.
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